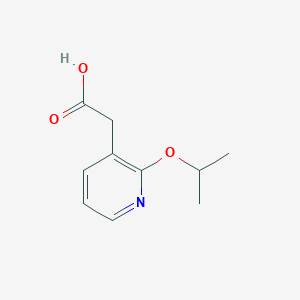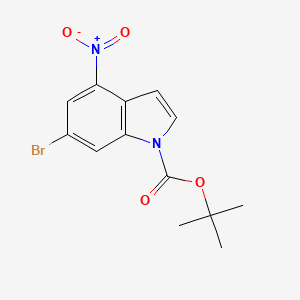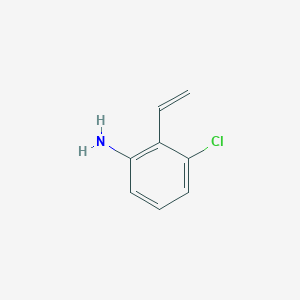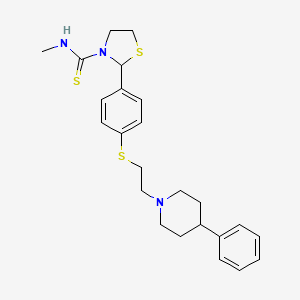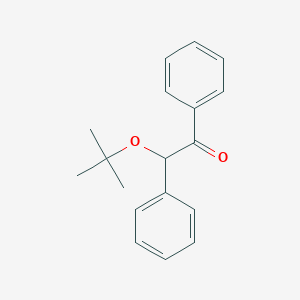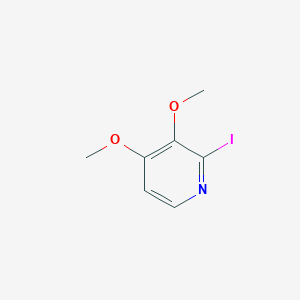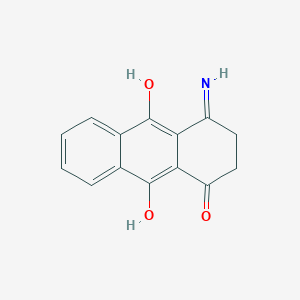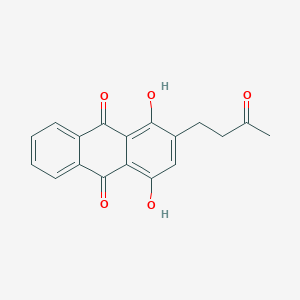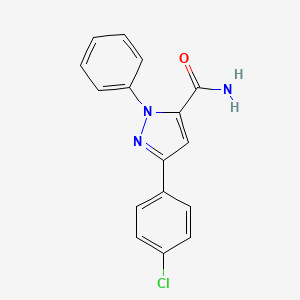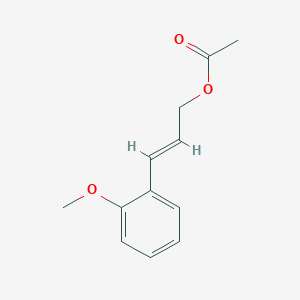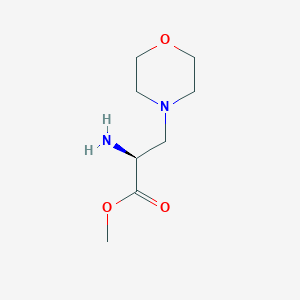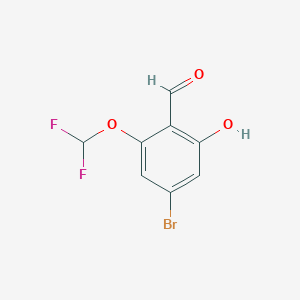
4-Bromo-2-(difluoromethoxy)-6-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(difluoromethoxy)-6-hydroxybenzaldehyde is an organic compound with the molecular formula C8H5BrF2O3. This compound is characterized by the presence of bromine, difluoromethoxy, and hydroxy functional groups attached to a benzaldehyde core. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(difluoromethoxy)-6-hydroxybenzaldehyde typically involves multiple steps:
Each step requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Methoxylation often involves the use of difluoromethyl ether in the presence of a base. Hydroxylation can be carried out using hydroxylating agents like hydrogen peroxide or sodium hydroxide. Finally, formylation can be achieved using formylating agents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(difluoromethoxy)-6-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Conversion of the aldehyde group to an alcohol.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles like amines, thiols, and organometallic compounds.
Major Products
Oxidation: 4-Bromo-2-(difluoromethoxy)-6-hydroxybenzoic acid.
Reduction: 4-Bromo-2-(difluoromethoxy)-6-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-2-(difluoromethoxy)-6-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(difluoromethoxy)-6-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like bromine and difluoromethoxy can influence its reactivity and binding affinity to these targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-(difluoromethoxy)pyridine: Similar in structure but with a pyridine ring instead of a benzaldehyde core.
4-Bromo-2,5-difluorobenzoic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde group.
4-Bromo-2,5-difluorobenzaldehyde: Similar in structure but without the hydroxy group.
Uniqueness
4-Bromo-2-(difluoromethoxy)-6-hydroxybenzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and properties
Propiedades
Fórmula molecular |
C8H5BrF2O3 |
|---|---|
Peso molecular |
267.02 g/mol |
Nombre IUPAC |
4-bromo-2-(difluoromethoxy)-6-hydroxybenzaldehyde |
InChI |
InChI=1S/C8H5BrF2O3/c9-4-1-6(13)5(3-12)7(2-4)14-8(10)11/h1-3,8,13H |
Clave InChI |
JLLIHSZHXKQGHX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1O)C=O)OC(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


